molecular formula C9H5ClF3N B1425447 3-Chloro-4-(trifluoromethyl)phenylacetonitrile CAS No. 1000530-58-4

3-Chloro-4-(trifluoromethyl)phenylacetonitrile

Cat. No. B1425447
M. Wt: 219.59 g/mol
InChI Key: YJHNYZHRYHJFFK-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethyl)phenylacetonitrile is a chemical compound with the molecular weight of 219.59 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The molecular structure of 3-Chloro-4-(trifluoromethyl)phenylacetonitrile can be represented by the InChI code: 1S/C9H5ClF3N/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5H,3H2 .


Physical And Chemical Properties Analysis

3-Chloro-4-(trifluoromethyl)phenylacetonitrile is a liquid at ambient temperature .

Scientific Research Applications

  • Reactivity Studies and Trimer Formation :An unusual reactivity of a closely related compound, 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, was observed, leading to the formation of a trimeric compound. This uncommon reactivity indicates the potential for novel reaction pathways and the formation of complex structures involving 3-Chloro-4-(trifluoromethyl)phenylacetonitrile and related compounds (Stazi et al., 2010).

  • Mechanism of ANRORC Type Ring Transformation :The compound was involved in the ANRORC type ring transformation mechanism, showing its capacity to participate in complex chemical transformations. This behavior underscores its utility in synthesizing functionalized compounds, possibly paving the way for new materials or pharmaceutical intermediates (Rykowski et al., 2000).

  • Fluorination and Nuclear Fluorination :The compound’s derivatives were used in fluorination reactions, demonstrating the compound's versatility in introducing fluorine atoms into organic molecules. This property is particularly valuable in the pharmaceutical industry, where fluorination can significantly alter the biological activity of compounds (Stephens & Blake, 2004).

  • Catalytic Applications :The compound has shown potential in catalytic applications, specifically in the methylation of phenylacetonitrile. The research indicates its utility in catalysis, an essential process in chemical manufacturing, especially in producing pharmaceuticals and fine chemicals (Molleti & Yadav, 2017).

Safety And Hazards

The safety information for 3-Chloro-4-(trifluoromethyl)phenylacetonitrile indicates that it is harmful if swallowed, inhaled, or in contact with skin . It causes skin irritation and serious eye damage . It may also cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn .

properties

IUPAC Name

2-[3-chloro-4-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3N/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHNYZHRYHJFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-(trifluoromethyl)phenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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